2-[4-[2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine
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Overview
Description
4-Chloroclomiphene, identified by the Unique Ingredient Identifier 2-[4-[2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine, is a derivative of clomiphene. It is a selective estrogen receptor modulator (SERM) used primarily in the treatment of female infertility due to anovulation. This compound exhibits both estrogenic and anti-estrogenic properties depending on the target tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroclomiphene involves several steps. One common method includes the reaction of 2-chloro-1,2-diphenylethylene with 4-chlorophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with diethylamine to yield 4-Chloroclomiphene .
Industrial Production Methods
Industrial production of 4-Chloroclomiphene typically involves the use of acetic acid or trifluoroacetic acid as solvents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloroclomiphene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols and amines, depending on the specific reaction conditions .
Scientific Research Applications
4-Chloroclomiphene has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: It is studied for its effects on estrogen receptors in various tissues.
Medicine: It is used in the treatment of female infertility and is being investigated for its potential in treating male hypogonadism.
Industry: It is used in the synthesis of other pharmaceutical compounds
Mechanism of Action
4-Chloroclomiphene acts by binding to estrogen receptors in various tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix. It competes with estrogen for receptor-binding sites, leading to an increase in the release of pituitary gonadotropins. This initiates steroidogenesis and folliculogenesis, resulting in the growth of ovarian follicles and an increase in circulating estradiol levels .
Comparison with Similar Compounds
Similar Compounds
Clomiphene: The parent compound, used widely in the treatment of infertility.
Enclomiphene: An isomer of clomiphene, primarily used in the treatment of male hypogonadism.
Zuclomiphene: Another isomer of clomiphene, with different pharmacological properties
Uniqueness
4-Chloroclomiphene is unique due to its specific binding affinity and activity at estrogen receptors, making it particularly effective in certain therapeutic applications. Its chemical structure allows for selective modulation of estrogen receptors, providing a balance between estrogenic and anti-estrogenic effects .
Properties
CAS No. |
47648-28-2 |
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Molecular Formula |
C26H27Cl2NO |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[4-[2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C26H27Cl2NO/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22/h5-17H,3-4,18-19H2,1-2H3 |
InChI Key |
DGYJRRRBRZXBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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